molecular formula C22H20N2O3S B2566290 7-(3,4-dimethoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105219-90-6

7-(3,4-dimethoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2566290
CAS No.: 1105219-90-6
M. Wt: 392.47
InChI Key: BEFQCQQBBCVUQE-UHFFFAOYSA-N
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Description

7-(3,4-Dimethoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a bicyclic heteroaromatic core. The compound features a 3,4-dimethoxyphenyl group at position 7 and a 3-methylbenzyl substituent at position 2.

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-3-[(3-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-14-5-4-6-15(9-14)11-24-13-23-20-17(12-28-21(20)22(24)25)16-7-8-18(26-2)19(10-16)27-3/h4-10,12-13H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFQCQQBBCVUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dimethoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the 3,4-dimethoxyphenyl and 3-methylbenzyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final product is usually purified by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-dimethoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the reduction of functional groups like nitro or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the aromatic rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides, strong bases (e.g., NaH, KOtBu)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

7-(3,4-dimethoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(3,4-dimethoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives exhibit diverse biological activities depending on substituent patterns. Key comparisons include:

7-(4-Bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one (): Substituents: Position 7 has a 4-bromophenyl group, while position 3 retains the 3-methylbenzyl group. Molecular weight is 411.32 g/mol. Significance: Halogenated analogs are often prioritized for their stability and binding affinity in medicinal chemistry .

7-Phenyl-3-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidin-4(3H)-one (): Substituents: A trifluoromethyl group at position 3 and phenyl at position 6. Properties: The trifluoromethyl group enhances lipophilicity and metabolic stability. Molecular weight is 386.39 g/mol. Significance: Fluorinated derivatives are common in drug design due to improved bioavailability .

3-(3-Hydroxybenzyl)-6-(3-hydroxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (): Substituents: Hydroxyl groups at both positions 3 and 4. Properties: Polar hydroxyl groups increase solubility (melting point: 270–272°C) and enable hydrogen bonding. Molecular weight is 350.84 g/mol. Significance: Hydroxy-substituted compounds are explored for antioxidant and anti-inflammatory activities .

Physicochemical Properties

Compound (CAS/Reference) Position 7 Substituent Position 3 Substituent Molecular Weight (g/mol) Melting Point (°C) Key Notes
Target Compound (950266-16-7) 3,4-Dimethoxyphenyl 3-Methylbenzyl 350.35 (calculated) Not reported Electron-rich, polar substituents
7-(4-Bromophenyl) analog 4-Bromophenyl 3-Methylbenzyl 411.32 Not reported Halogen enhances stability
3a ( ) 3-Methoxyphenyl Methyl ~340 (estimated) 148–150 Lower polarity vs. target
1b ( ) 3-Hydroxyphenyl 3-Hydroxybenzyl 350.84 270–272 High solubility, H-bonding
ICL-SIRT078 Pyridin-3-ylmethylamino 2-Methoxynaphthalen-1-ylmethyl Not reported Not reported SIRT2 inhibitor, neuroprotective

Biological Activity

7-(3,4-dimethoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound belonging to the thienopyrimidine class. Its unique structure features a thieno[3,2-d]pyrimidine core with specific substituents that contribute to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N2O3SC_{22}H_{20}N_{2}O_{3}S with a molecular weight of 378.47 g/mol. The compound's structure includes:

  • A thieno[3,2-d]pyrimidine core
  • A 3,4-dimethoxyphenyl substituent at the 7-position
  • A 3-methylbenzyl group at the 3-position

These structural features potentially enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes such as tyrosinase, which is crucial in melanin production. This inhibition can be beneficial in treating hyperpigmentation disorders.
  • Receptor Modulation : It may also interact with G-protein coupled receptors (GPCRs) and other signaling pathways involved in inflammation and cancer progression.

Tyrosinase Inhibition

Several studies have focused on the inhibitory effects of compounds similar to this compound on tyrosinase activity:

CompoundIC50 Value (µM)Reference
Kojic Acid24.09
Analog 117.62
Analog 23.77
Analog 31.12

Analog 3 exhibited an IC50 value significantly lower than that of kojic acid, indicating a stronger inhibitory effect on tyrosinase activity.

Antioxidant Activity

In addition to tyrosinase inhibition, compounds within this class have shown promising antioxidant properties. For example, certain analogs demonstrated antioxidant activities comparable to established antioxidants in various assays.

Case Studies

  • Study on Melanin Production : A study investigated the effects of thienopyrimidine derivatives on melanin production in B16F10 melanoma cells. The results indicated that these compounds could significantly reduce melanin synthesis through tyrosinase inhibition, suggesting potential applications in skin whitening products .
  • Cancer Research : Another study explored the anti-cancer properties of similar thienopyrimidine compounds. These compounds exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

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